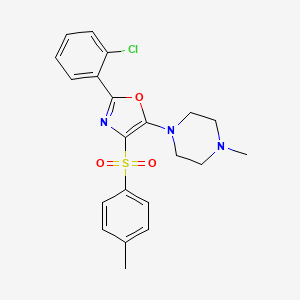

2-(2-Chlorophenyl)-4-(4-methylphenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-1,3-oxazole

Description

The compound 2-(2-Chlorophenyl)-4-(4-methylphenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-1,3-oxazole (CAS: 380190-49-8) is a 1,3-oxazole derivative with a molecular formula of C₂₂H₂₂ClN₃O₃S and a molecular weight of 431.9 g/mol . Key structural features include:

- A 1,3-oxazole core substituted at positions 2, 4, and 3.

- A 2-chlorophenyl group at position 2.

- A 4-methylphenylsulfonyl (tosyl) group at position 3.

- A 4-methylpiperazinyl group at position 4.

Properties

IUPAC Name |

2-(2-chlorophenyl)-4-(4-methylphenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O3S/c1-15-7-9-16(10-8-15)29(26,27)20-21(25-13-11-24(2)12-14-25)28-19(23-20)17-5-3-4-6-18(17)22/h3-10H,11-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJZRJYXXPNUMQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3Cl)N4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301322363 | |

| Record name | 2-(2-chlorophenyl)-4-(4-methylphenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301322363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85270221 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

380190-49-8 | |

| Record name | 2-(2-chlorophenyl)-4-(4-methylphenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301322363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-4-(4-methylphenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-1,3-oxazole typically involves multiple steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Attachment of the Methylphenylsulfonyl Group: This step involves the sulfonylation of the oxazole ring using a sulfonyl chloride derivative.

Formation of the Piperazine Ring: The final step involves the formation of the piperazine ring through a cyclization reaction with appropriate amine precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-4-(4-methylphenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-1,3-oxazole can undergo various types of chemical reactions, including:

Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the methyl groups.

Reduction: Reduction reactions can occur at the sulfonyl group or the oxazole ring.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that derivatives of 1,3-oxazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that compounds containing the oxazole moiety can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria . The introduction of the sulfonyl group enhances this activity by increasing lipophilicity and facilitating better interaction with microbial cell membranes.

Anticancer Activity

Compounds similar to 2-(2-Chlorophenyl)-4-(4-methylphenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-1,3-oxazole have also been investigated for their anticancer properties. The piperazine moiety is known for its ability to interact with biological targets involved in cancer proliferation. In vitro studies have indicated that certain derivatives can induce apoptosis in cancer cell lines, suggesting potential for development as anticancer agents .

Neurological Effects

The piperazine component is associated with neuropharmacological effects. Compounds containing this moiety have been explored for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems . For example, they may exhibit anxiolytic or antidepressant effects through serotonin receptor modulation.

Material Science Applications

Beyond biological applications, compounds like this compound are also being explored in material science. Their unique structural properties allow them to be utilized in developing polymeric materials with enhanced thermal stability and mechanical strength. The incorporation of such compounds into polymer matrices can lead to materials suitable for various industrial applications.

Case Study 1: Antimicrobial Screening

A study evaluated a series of 1,3-oxazole derivatives against common bacterial pathogens. The results indicated that specific derivatives exhibited minimum inhibitory concentrations comparable to established antibiotics such as penicillin and ciprofloxacin . This highlights the potential of these compounds as alternatives or adjuncts in antimicrobial therapy.

Case Study 2: Cancer Cell Line Studies

In another investigation, derivatives were tested against several cancer cell lines (e.g., MCF-7 breast cancer cells). Results showed that certain compounds induced significant cytotoxicity at micromolar concentrations, suggesting a promising avenue for further development as anticancer therapeutics .

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-4-(4-methylphenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-1,3-oxazole would depend on its specific interactions with molecular targets. Potential pathways may involve binding to receptors or enzymes, leading to modulation of biological processes.

Comparison with Similar Compounds

Substituent-Based Comparison

The following table summarizes key differences between the target compound and analogous oxazole derivatives:

Functional Group Analysis

Sulfonyl Group Variations: The 4-methylphenylsulfonyl group in the target compound is retained in analogs like 4-(4-methylphenyl)sulfonyl-5-(2-phenylethyl)-1,3-oxazole and 5-(isobutylthio)-4-(4-methylphenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazole . This group enhances stability and may influence receptor binding.

Heterocyclic Moieties :

- The 4-methylpiperazinyl group in the target compound is unique compared to analogs with thioether (e.g., propylsulfanyl ) or phenylethyl substituents. Piperazine derivatives are often used to modulate solubility and target interactions.

- Compounds like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-...-thiazole replace the oxazole core with a thiazole ring, which may affect planarity and stacking interactions .

Aromatic Substituents: The 2-chlorophenyl group in the target compound contrasts with 4-chlorophenyl (e.g., compound 4 ) or furan-2-yl groups. Chlorine atoms are known to enhance lipophilicity and metabolic stability.

Crystallographic and Conformational Insights

- Compounds 4 and 5 (from and ) are isostructural with triclinic symmetry (space group P̄1) and two independent molecules per asymmetric unit. Their conformations are nearly planar except for one fluorophenyl group oriented perpendicularly . This contrasts with the target compound, where steric effects from the 4-methylpiperazinyl group may induce distinct packing.

- The use of SHELX software (e.g., SHELXL for refinement) is common in structural determination of such compounds, ensuring high accuracy in bond-length and angle measurements .

Biological Activity

The compound 2-(2-Chlorophenyl)-4-(4-methylphenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-1,3-oxazole is a novel chemical entity that has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its synthesis, mechanism of action, and therapeutic potential.

The molecular formula of the compound is , with a molecular weight of 461.81 g/mol. The structure features a chlorophenyl group, a sulfonyl moiety, and a piperazine ring, which are critical for its biological activity.

Synthesis

Various methods have been explored for synthesizing oxazole derivatives, including the target compound. A notable synthesis process involves the reaction of substituted phenyls with piperazine derivatives under specific conditions to yield high purity and yield products. The synthesis pathway is crucial as it influences the biological activity and stability of the compound.

Anticancer Activity

Recent studies have evaluated the anticancer properties of oxazole derivatives, including our compound of interest. The following table summarizes key findings regarding its cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Induction of p53 expression and caspase-3 activation |

| A549 | 12.50 | Apoptotic pathways activation |

| HeLa | 18.20 | Cell cycle arrest at G2/M phase |

The compound demonstrated significant cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Apoptosis Induction : The compound activates apoptotic pathways by increasing levels of pro-apoptotic proteins such as p53 and cleaved caspase-3, leading to programmed cell death in cancer cells .

- Cell Cycle Arrest : It has been shown to cause cell cycle arrest in the G2/M phase in certain cancer cell lines, thereby inhibiting proliferation .

Case Studies

In one notable study involving xenograft models, administration of the compound resulted in a significant reduction in tumor volume compared to control groups. The treatment was well-tolerated with no severe adverse effects reported, suggesting a favorable therapeutic index .

Pharmacological Profile

The pharmacological profile indicates that the compound has low toxicity in normal human cells while exhibiting potent anticancer activity. In vitro studies showed that it had an IC50 greater than 100 µM against peripheral blood lymphocytes (PBL), indicating minimal cytotoxic effects on normal cells compared to tumor cells .

Q & A

Q. What are the recommended synthetic pathways for preparing 2-(2-chlorophenyl)-4-(4-methylphenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-1,3-oxazole?

- Methodological Answer : The synthesis typically involves multi-step protocols:

Oxazole Ring Formation : Cyclocondensation of precursors (e.g., α-haloketones with amides) under microwave or reflux conditions to form the oxazole core .

Sulfonylation : Introduction of the 4-methylphenylsulfonyl group via nucleophilic substitution using sulfonyl chlorides in anhydrous dichloromethane (DCM) .

Piperazine Functionalization : Coupling the 4-methylpiperazine moiety via Buchwald-Hartwig amination or SNAr reactions, optimized with Pd catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) in toluene at 80–100°C .

Critical Note : Reaction purity should be monitored via HPLC, and intermediates characterized by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:

- Sample Preparation : Crystallize the compound in a solvent system (e.g., ethanol/water) to obtain diffraction-quality crystals.

- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) at 100–295 K. Parameters like bond lengths (e.g., C–S = 1.76 Å in sulfonyl groups) and torsion angles (e.g., dihedral angles between oxazole and phenyl rings) confirm structural integrity .

- Validation : Compare experimental data with computational models (e.g., density functional theory (DFT)-optimized geometries) to address discrepancies .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?

- Methodological Answer : Combine molecular docking and molecular dynamics (MD) simulations :

Docking : Use AutoDock4 with flexible sidechains in the receptor’s active site. Key parameters:

- Grid box size: 60 × 60 × 60 ų centered on the binding pocket.

- Lamarckian genetic algorithm (LGA) with 100 runs to sample conformational space .

MD Refinement : Run 100-ns simulations in GROMACS with CHARMM36 force field. Analyze root-mean-square deviation (RMSD) to assess stability of docked poses .

Case Study : Analogous oxazole-piperazine derivatives show nanomolar affinity for serotonin receptors via π-π stacking and hydrogen bonding with Asp155 and Tyr175 residues .

Q. How can electronic properties (e.g., electrostatic potential or frontier orbitals) guide SAR studies?

- Methodological Answer : Use Multiwfn for wavefunction analysis:

Electrostatic Potential (ESP) : Map surface potentials to identify nucleophilic/electrophilic regions. For example, the sulfonyl group’s electron-deficient region may enhance binding to positively charged enzyme pockets .

Frontier Orbitals : Calculate HOMO-LUMO gaps to predict reactivity. A narrow gap (e.g., <4 eV) suggests susceptibility to redox reactions, relevant for metabolic stability studies .

Data Interpretation : Overlay ESP maps with docking results to rationalize binding modes (e.g., sulfonyl-oxygen interactions with catalytic lysine residues) .

Q. How to address contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

- Methodological Answer : Conduct meta-analysis with the following steps:

Standardize Assay Conditions : Compare studies using identical cell lines (e.g., HEK293 vs. CHO), incubation times (24–72 hr), and controls (DMSO concentration ≤0.1%) .

Validate Target Engagement : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular thermal shift assay (CETSA) for target engagement in cells).

Structural Probes : Synthesize fluorescent or biotinylated derivatives to confirm target localization via microscopy or pull-down assays .

Example : Discrepancies in kinase inhibition may arise from off-target effects; use kinome-wide profiling (e.g., KinomeScan) to identify confounding targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.